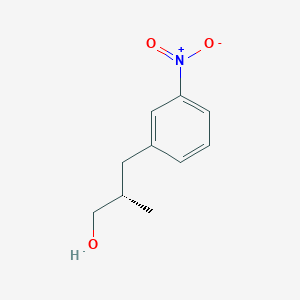![molecular formula C17H14BrF3O4 B2886659 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde CAS No. 937629-96-4](/img/structure/B2886659.png)
3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde is a complex organic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde typically involves multiple steps, including halogenation, etherification, and formylation reactions. One common synthetic route starts with the bromination of a methoxy-substituted benzene derivative, followed by the introduction of the trifluoromethylphenoxy group through a nucleophilic substitution reaction. The final step involves the formylation of the aromatic ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Boronic acids, palladium catalysts
Major Products
Oxidation: 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzoic acid
Reduction: 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methoxybenzaldehyde
- 3-Bromo-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde
- 5-Methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde
Uniqueness
3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions. The methoxy group can influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-bromo-5-methoxy-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3O4/c1-23-15-8-11(10-22)7-14(18)16(15)25-6-5-24-13-4-2-3-12(9-13)17(19,20)21/h2-4,7-10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQNQTSVTOVKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate](/img/structure/B2886577.png)
![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)

![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2886588.png)
![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)
![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)



